1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine
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Overview
Description
1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-nitrophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding lactams under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Amino-phenyl)-4-trifluoromethyl-piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Shares the nitrophenyl group but differs in the presence of a triazole ring.
1-(4-Nitrophenyl)-5-amino-1H-tetrazole: Contains a tetrazole ring instead of a piperidine ring.
3-Naphthalen-1-yl-1-(2-nitro-phenyl)-5-(4-nitro-phenyl)-4,5-dihydro-1H-pyrazole: Features a pyrazoline nucleus with nitrophenyl groups.
Uniqueness: 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine is unique due to the combination of a piperidine ring with both a nitrophenyl and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1159984-44-7 |
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Molecular Formula |
C12H13F3N2O2 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-5-7-16(8-6-9)10-1-3-11(4-2-10)17(18)19/h1-4,9H,5-8H2 |
InChI Key |
WJJHUDGNZZYWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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